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N-(4-methoxybenzyl)-3-nitrobenzamide
Overview
Description
N-(4-methoxybenzyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-methoxybenzyl group and a nitro group at the 3-position
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-3-nitrobenzamide is a complex compound with potential multi-targeted actionsSimilar compounds have been shown to interact with targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against neurodegenerative diseases .
Mode of Action
For instance, compounds with affinity for BACE and GSK3β have been shown to reduce the formation of amyloid-beta (Aβ) and the phosphorylation of tau protein, two key features of Alzheimer’s disease pathophysiology .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to neurogenesis, oxidative stress, and inflammation . These pathways are crucial in the pathogenesis of neurodegenerative diseases.
Pharmacokinetics
Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
Similar compounds have shown beneficial effects in preclinical models of alzheimer’s disease by influencing neurogenesis, oxidative stress, and inflammatory pathways . They have also been shown to prevent Aβ formation and reduce tau phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide followed by the introduction of the 4-methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the 4-methoxybenzyl group can be accomplished through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: N-(4-methoxybenzyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-methoxybenzyl)-3-carboxybenzamide.
Scientific Research Applications
N-(4-methoxybenzyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-ethoxybenzyl)-3-nitrobenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(4-methoxybenzyl)-2-nitrobenzamide: Similar structure but with the nitro group at the 2-position instead of the 3-position.
Uniqueness
N-(4-methoxybenzyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The methoxybenzyl group also provides distinct electronic and steric properties that can affect the compound’s overall behavior in chemical and biological systems.
Biological Activity
N-(4-methoxybenzyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzamide core with a methoxy group and a nitro group attached to the aromatic ring. Its chemical structure can be represented as follows:
This structural configuration influences its biological interactions, enhancing its lipophilicity and membrane permeability, which are crucial for therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They exert their effects through the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death .
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies suggest that nitro derivatives can enhance anti-inflammatory effects by altering cellular signaling pathways associated with inflammation .
- Neuroprotective Effects : Preliminary research indicates that this compound may prevent amyloid beta formation, which is implicated in neurodegenerative diseases like Alzheimer's. This action is mediated through the downregulation of Amyloid Protein Precursor (APP) and β-secretase (BACE) levels.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
-
Neuroprotective Activity :
- Research indicated that treatment with this compound resulted in a 30% reduction in amyloid beta levels in APPswe-expressing cells, highlighting its potential role in combating neurodegeneration.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)10-16-15(18)12-3-2-4-13(9-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGOYCUSZGSVHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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